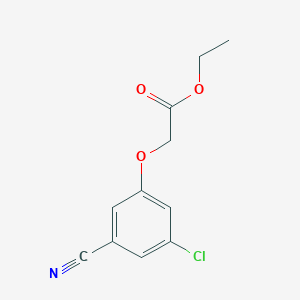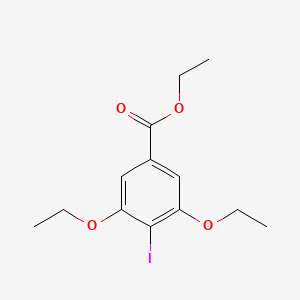
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white solid that forms hydrates, and in freshly prepared samples, the number of water molecules (n) is approximately 29, but after prolonged desiccation, n = 6 . This compound is widely used as a catalyst in the chemical industry due to its strong acidic properties and high thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is typically synthesized by combining sodium silicate and tungsten trioxide, followed by treatment with hydrochloric acid . The reaction conditions involve dissolving sodium silicate in water, adding tungsten trioxide, and then slowly adding hydrochloric acid to the mixture while stirring. The resulting solution is then evaporated to obtain the solid silicotungstic acid hydrate .
Industrial Production Methods
In industrial settings, silicotungstic acid 26-water is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a mixture of sodium silicate and tungsten trioxide in a reactor. The reaction mixture is then concentrated by evaporation, and the solid product is collected and purified .
Analyse Des Réactions Chimiques
Types of Reactions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It is known for its strong oxidizing properties and can act as a catalyst in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions with silicotungstic acid 26-water include ethylene, acetic acid, and hydrogen peroxide . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
Major products formed from reactions involving silicotungstic acid 26-water include ethyl acetate and acetic acid . For example, it catalyzes the alkylation of acetic acid by ethylene to produce ethyl acetate . It also catalyzes the oxidation of ethylene to acetic acid .
Applications De Recherche Scientifique
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which silicotungstic acid 26-water exerts its effects involves its strong acidic and oxidizing properties. It acts as a proton donor and an electron acceptor, facilitating various chemical reactions . In catalytic applications, it provides active sites for the adsorption and activation of reactant molecules, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but different chemical composition (H₃[PW₁₂O₄₀]).
Tungstic acid: A simpler compound with the formula H₂WO₄, used in different catalytic applications.
Tungsten trioxide: An oxide of tungsten with the formula WO₃, used as a precursor in the synthesis of silicotungstic acid.
Uniqueness
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is unique due to its high water content and strong acidic properties, making it an effective catalyst in various chemical reactions. Its ability to form stable hydrates and its high thermal stability further enhance its utility in industrial applications .
Propriétés
Formule moléculaire |
H56O66SiW12 |
|---|---|
Poids moléculaire |
3347 g/mol |
Nom IUPAC |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate |
InChI |
InChI=1S/H4O4Si.26H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;26*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Clé InChI |
CINLIEAUYNHDEU-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)


![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)





![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)

